molecular formula C15H17N5O2S B2896275 6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine CAS No. 685108-13-8

6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine

Cat. No. B2896275
CAS RN: 685108-13-8
M. Wt: 331.39
InChI Key: SUOVKFGTRNZNOS-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been identified as potential leads in various fields of study . They have been associated with various modes of action against different targets .


Synthesis Analysis

The synthesis of similar compounds often involves the formation of an amide intermediate followed by an intramolecular N-arylation reaction via nucleophilic aromatic substitution .


Molecular Structure Analysis

The core structure of these compounds, pyrazolo[1,5-a]pyrimidin-7 (4H)-one, has been identified several times previously .


Chemical Reactions Analysis

The use of Pd (OAc)2 as the catalyst and AgOAc as the oxidant enabled the direct regioselective oxidative C–H/C–H cross-coupling of pyrazolo [1,5-a]pyrimidines or pyrazolo [1,5-a]pyridines with various five-membered heteroarenes without the need of pre-activation and/or directing groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structures and substituents .

Scientific Research Applications

Antagonistic Activity on Serotonin Receptors

Studies have demonstrated that compounds within the same family as 6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine, specifically targeting the serotonin 5-HT6 receptors, showcase significant antagonistic activity. These activities are pivotal for the development of therapeutic agents against CNS diseases. The antagonistic properties were linked to structural modifications, providing insights into pharmacophore adaptations for enhanced receptor specificity and activity (Ivachtchenko et al., 2013).

Heterocyclic Ligands for Histamine Receptors

Further research into the chemical space around pyrazolo[1,5-a]pyrimidin derivatives, such as the adjustment of the pyrimidine moiety and exploration of heterocyclic ligands, indicates potential applications in modulating histamine H4 receptor activity. These studies contribute to the development of new anti-inflammatory and antinociceptive agents, highlighting the compound's versatility beyond serotonin receptor targeting (Altenbach et al., 2008).

Antimicrobial Applications

The synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives has also been explored for antimicrobial applications. These compounds have shown promising activity against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents. The presence of the phenylsulfonyl moiety within these compounds is a significant factor in their antimicrobial efficacy, opening avenues for the development of new treatments for infectious diseases (Alsaedi et al., 2019).

Material Science and Surface Coating

Compounds with a pyrazolo[1,5-a]pyrimidine backbone have also found applications in material sciences, particularly in the development of antimicrobial coatings. These compounds can be physically incorporated into varnishes and printing inks, offering a novel approach to creating surfaces with antimicrobial properties. This application is crucial for healthcare settings, providing a proactive measure against microbial contamination on various surfaces (El‐Wahab et al., 2015).

Coordination Chemistry and Sensing Applications

Lastly, derivatives of pyrazolo[1,5-a]pyrimidine have been utilized in coordination chemistry, demonstrating their utility as ligands in the formation of complexes with unique optical properties. These complexes have applications ranging from luminescent materials for biological sensing to components in electronic devices, showcasing the compound's versatility beyond pharmaceutical applications (Halcrow, 2005).

Future Directions

The future directions in the research of these compounds could involve further exploration of their structure-activity relationships, mechanisms of action, and potential applications .

properties

IUPAC Name

6-tert-butylsulfonyl-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-15(2,3)23(21,22)12-9-18-14-10(8-19-20(14)13(12)16)11-6-4-5-7-17-11/h4-9H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOVKFGTRNZNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=N3)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine

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